![molecular formula C17H20O4S B2993839 (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate CAS No. 2361728-70-1](/img/structure/B2993839.png)
(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
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Overview
Description
(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, also known as DDBS, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is known for its unique properties and has been used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Intramolecular Nucleophilic Catalysis
Methanolysis of certain benzenesulfonates, including compounds similar to (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, demonstrates the catalytic role of neighboring groups in intramolecular nucleophilic catalysis. This process is crucial for understanding the mechanisms behind nucleophilic substitution reactions involving sulfonyl sulfur, which has applications in the development of new synthetic methodologies (Shashidhar, Rajeev, & Bhatt, 1997).
Phase-Transfer Catalysis in Azo Coupling Reactions
Research into the catalytic activity of sodium arenesulfonates, which include structures related to (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, in azo coupling reactions underlines the importance of these compounds in facilitating organic reactions in phase-transfer catalysis. This application is vital for the synthesis of azo compounds, widely used in dyes and pigments (Iwamoto et al., 1993).
Nonlinear Optical Materials
Compounds structurally related to (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate have been explored for their potential in nonlinear optical applications. The synthesis and characterization of certain benzenesulfonates demonstrate their utility in creating materials with significant second-order nonlinear optical properties, which are essential for optical communication technologies and information processing (Ogawa et al., 2008).
Catalytic Applications in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes, which can be related to the structure of (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, have shown to act as efficient and selective catalysts in the oxidation of alcohols to aldehydes or ketones. These reactions are fundamental in various industrial and synthetic processes, highlighting the compound's relevance in catalysis (Hazra et al., 2015).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function and activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, affecting its overall effect .
properties
IUPAC Name |
(3,5-dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-14(4)13(3)9-16(17)20-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDHIUUQLFTBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
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